Unique Binding Site: Gyramide A Resistance Mutations Map to a Novel Region Adjacent to the DNA Cleavage Gate
Gyramide A inhibits DNA gyrase through a binding site distinct from those targeted by fluoroquinolones and aminocoumarins. Resistance-determining mutations that confer reduced susceptibility to gyramide A map to gyrA and gyrB at positions adjacent to the DNA cleavage gate, a region not implicated in resistance to ciprofloxacin (which binds near the active site tyrosine in GyrA) or novobiocin (which binds the ATP-binding pocket in GyrB) [1]. Unlike gyramide A, ciprofloxacin's bactericidal mechanism involves stabilizing the cleaved DNA-gyrase complex, while novobiocin competitively inhibits ATP binding [2][3].
| Evidence Dimension | Binding site location on DNA gyrase |
|---|---|
| Target Compound Data | Novel allosteric site adjacent to the DNA cleavage gate, identified through resistance-determining mutations in gyrA and gyrB |
| Comparator Or Baseline | Ciprofloxacin: binds near the active site tyrosine (GyrA), stabilizing the cleaved DNA complex; Novobiocin: binds the ATP-binding pocket (GyrB), competitively inhibiting ATP hydrolysis |
| Quantified Difference | Qualitative binding site divergence; non-overlapping resistance mutation regions |
| Conditions | E. coli genetic analysis; resistance mutant selection and whole-genome sequencing |
Why This Matters
Procurement decisions for mechanistic studies requiring a gyrase probe with a novel, non-overlapping binding site should prioritize gyramide A over ciprofloxacin or novobiocin to avoid confounding effects from established resistance pathways.
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- [2] Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. View Source
- [3] Maxwell, A. (1993). The interaction between coumarin drugs and DNA gyrase. Molecular Microbiology, 9(4), 681–686. View Source
